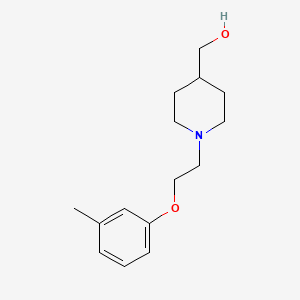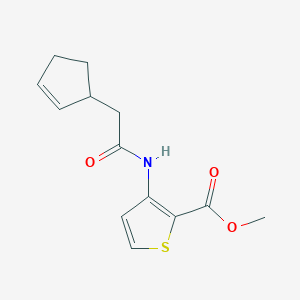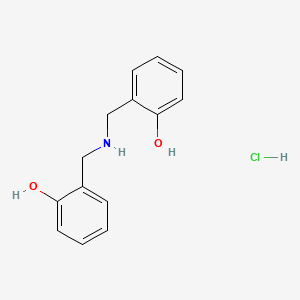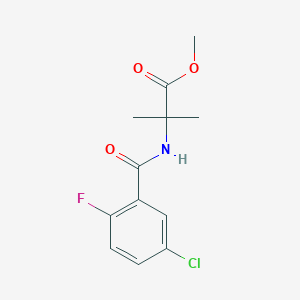
n-(1-Hydroxypropan-2-yl)-2-(thiophen-2-yl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(1-Hydroxypropan-2-yl)-2-(thiophen-2-yl)thiazole-4-carboxamide: is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Hydroxypropan-2-yl)-2-(thiophen-2-yl)thiazole-4-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
n-(1-Hydroxypropan-2-yl)-2-(thiophen-2-yl)thiazole-4-carboxamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxamide groups may play a role in binding to the target molecule, influencing the compound’s efficacy and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-(1-Hydroxypropan-2-yl)-2-(phenyl)thiazole-4-carboxamide: Similar structure but with a phenyl group instead of a thiophene group.
n-(1-Hydroxypropan-2-yl)-2-(furan-2-yl)thiazole-4-carboxamide: Similar structure but with a furan group instead of a thiophene group.
Uniqueness
- The presence of the thiophene group may impart unique electronic properties, influencing the compound’s reactivity and biological activity.
- The specific arrangement of functional groups can affect the compound’s solubility, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C11H12N2O2S2 |
|---|---|
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
N-(1-hydroxypropan-2-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H12N2O2S2/c1-7(5-14)12-10(15)8-6-17-11(13-8)9-3-2-4-16-9/h2-4,6-7,14H,5H2,1H3,(H,12,15) |
Clé InChI |
PSUDQPGREILRIB-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)NC(=O)C1=CSC(=N1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)








![4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14909883.png)

![n-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-n-methylglycine](/img/structure/B14909892.png)
